molecular formula C4H3F2N3 B6596578 4,6-difluoropyrimidin-5-amine CAS No. 669-80-7

4,6-difluoropyrimidin-5-amine

Cat. No. B6596578
CAS RN: 669-80-7
M. Wt: 131.08 g/mol
InChI Key: BIFILAXFJYHXHE-UHFFFAOYSA-N
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Description

4,6-Difluoropyrimidin-5-amine (DFP) is a heterocyclic compound that has been studied extensively for its potential applications in a variety of scientific and medical fields. DFP has a unique structure, containing two nitrogen atoms and two fluorine atoms, which gives it a number of interesting properties that make it a useful tool for researchers and medical professionals. In

Scientific Research Applications

4,6-difluoropyrimidin-5-amine has a number of potential applications in scientific research, including use as a fluorescent probe, an enzyme inhibitor, and a substrate for enzymatic reactions. This compound has been used as a fluorescent probe in a number of studies, due to its ability to absorb light and emit fluorescence. This compound has also been used as an enzyme inhibitor, as it has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes and acetylcholinesterase. Finally, this compound has been used as a substrate for enzymatic reactions, as it has been shown to be a substrate for the enzyme tyrosinase.

Mechanism of Action

The mechanism of action of 4,6-difluoropyrimidin-5-amine depends on its application. For example, when used as a fluorescent probe, this compound absorbs light and emits fluorescence, which allows researchers to study the structure and dynamics of molecules. When used as an enzyme inhibitor, this compound binds to the active site of the enzyme, blocking its activity. Finally, when used as a substrate for enzymatic reactions, this compound is converted into a product by the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its application. For example, when used as a fluorescent probe, this compound can provide researchers with valuable information about the structure and dynamics of molecules. When used as an enzyme inhibitor, this compound can inhibit the activity of certain enzymes, which can have a variety of effects on biochemical and physiological processes. Finally, when used as a substrate for enzymatic reactions, this compound can be converted into a product, which can have a variety of effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 4,6-difluoropyrimidin-5-amine in lab experiments include its low cost, its easy synthesis, and its ability to absorb light and emit fluorescence. Additionally, this compound has been shown to be a potent inhibitor of a number of enzymes, making it a useful tool for studying enzyme activity. The main limitation of using this compound in lab experiments is its lack of specificity, as it has been shown to inhibit a variety of enzymes, not just the one that is being studied.

Future Directions

The potential future directions for 4,6-difluoropyrimidin-5-amine research include its use as a drug delivery system, its use in the development of new fluorescent probes, and its use in the development of new enzyme inhibitors. Additionally, researchers are exploring the use of this compound in the development of new therapeutic agents, as it has been shown to have a number of interesting properties that make it a promising candidate for drug development. Finally, researchers are exploring the use of this compound in the development of new diagnostic tools, as it has been shown to be a potent inhibitor of a number of enzymes.

Synthesis Methods

4,6-difluoropyrimidin-5-amine can be synthesized via a variety of methods, including the Biginelli reaction, the Knoevenagel condensation, and the Suzuki coupling reaction. The Biginelli reaction is the most commonly used method for the synthesis of this compound. In this method, three different compounds, including an aldehyde, an acid, and a substituted urea, are reacted together in the presence of an acid catalyst to form this compound. The Knoevenagel condensation is another method for synthesizing this compound, which involves the reaction of an aldehyde, an acid, and a substituted urea, in the presence of a base catalyst. The Suzuki coupling reaction is a newer method for synthesizing this compound, which involves the reaction of a boronic acid, an aldehyde, and an amine in the presence of a palladium catalyst.

properties

IUPAC Name

4,6-difluoropyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFILAXFJYHXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

669-80-7
Record name 4,6-difluoropyrimidin-5-amine
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